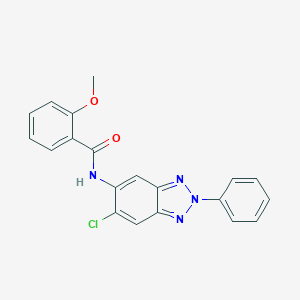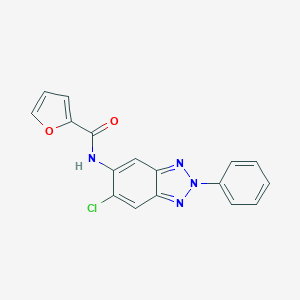![molecular formula C24H23N3O2 B283626 (5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile](/img/structure/B283626.png)
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile, commonly known as DMMDA-2, is a chemical compound that belongs to the family of pyridine derivatives. It has been used in scientific research for its potential applications in the field of medicine. The purpose of
Wirkmechanismus
The mechanism of action of DMMDA-2 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. DMMDA-2 has also been shown to inhibit the production of inflammatory cytokines, which could explain its anti-inflammatory effects. Additionally, DMMDA-2 has been shown to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to have anti-inflammatory effects. Additionally, DMMDA-2 has been shown to have antimicrobial activity against a variety of microorganisms. However, more research is needed to fully understand the biochemical and physiological effects of DMMDA-2.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA-2 has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of potential applications in the field of medicine. However, there are also limitations to its use in lab experiments. DMMDA-2 is a relatively new compound, and more research is needed to fully understand its properties and potential applications. Additionally, the mechanism of action of DMMDA-2 is not fully understood, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMMDA-2. One direction is to further investigate its potential applications in the field of medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to better understand its biochemical and physiological effects. Additionally, more research is needed to fully understand the advantages and limitations of using DMMDA-2 in lab experiments.
Synthesemethoden
DMMDA-2 can be synthesized using a variety of methods, including the reaction of 2,4-dimethylaniline with 2-phenylethylmalononitrile and pyridine-3-carbaldehyde in the presence of a base. The reaction yields a yellow solid that can be purified using recrystallization. The purity of the compound can be confirmed using thin-layer chromatography and spectroscopic techniques such as nuclear magnetic resonance and infrared spectroscopy.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been used in scientific research for its potential applications in the field of medicine. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. DMMDA-2 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DMMDA-2 has been shown to have antimicrobial activity against a variety of microorganisms, including bacteria and fungi.
Eigenschaften
Molekularformel |
C24H23N3O2 |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
(5Z)-5-[(2,4-dimethylanilino)methylidene]-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O2/c1-16-9-10-22(17(2)13-16)26-15-21-18(3)20(14-25)23(28)27(24(21)29)12-11-19-7-5-4-6-8-19/h4-10,13,15,26H,11-12H2,1-3H3/b21-15- |
InChI-Schlüssel |
FRVLRFBPDRPXJD-QNGOZBTKSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)N/C=C\2/C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
SMILES |
CC1=CC(=C(C=C1)NC=C2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC=C2C(=C(C(=O)N(C2=O)CCC3=CC=CC=C3)C#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)

![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(4-chlorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283562.png)
![N-(2-ethoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283563.png)
![N-(4-ethoxybenzyl)-N-{3-[(2-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283564.png)